molecular formula C16H21N5O B5666928 1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine

1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine

Cat. No. B5666928
M. Wt: 299.37 g/mol
InChI Key: IYHDQUGXIMFZQQ-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures related to our compound of interest, involves multi-step reactions that often start with the condensation of various precursors, such as guanidino compounds with trichloroacetonitrile, followed by nucleophilic substitutions with different amines to introduce specific functional groups (Lim, Dolzhenko, & Dolzhenko, 2014). These steps are crucial for tailoring the molecule towards desired biological activities.

Molecular Structure Analysis

Molecular structure determination often employs X-ray crystallography, providing detailed insights into the compound's configuration. For instance, compounds with a pyrazole core have been analyzed to reveal configurations and conformations critical for their biological activity, highlighting the importance of specific substituents and their spatial arrangement (Gowri, Jayabalakrishnan, Srinivasan, & Velmurugan, 2012).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which are pivotal for synthesizing novel compounds with potential therapeutic properties. The reactivity of these molecules often depends on the nature of substituents attached to the pyrazole core, influencing their biological activities and interactions with biological targets (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are critical for their formulation and application in potential therapeutic settings. These properties are meticulously characterized through various analytical techniques, including spectroscopy and crystallography, to ensure the compound's stability and efficacy (Hiscock, Joekar, Balónová, Piqueras, Schroeder, Jarvis, Maly, Blight, & Dawe, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are integral to understanding the compound's potential as a pharmacological agent. Studies focusing on the synthesis and modification of pyrazole derivatives provide valuable insights into how these properties can be optimized for specific biological activities (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Biyik, 2014).

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-7-15(18)21(19-11)10-16(22)20-8-13(14(17)9-20)12-5-3-2-4-6-12/h2-7,13-14H,8-10,17-18H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHDQUGXIMFZQQ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)N2CC(C(C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N)CC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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